2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one
CAS No.: 921942-49-6
Cat. No.: VC18996796
Molecular Formula: C15H10BrNO2
Molecular Weight: 316.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921942-49-6 |
|---|---|
| Molecular Formula | C15H10BrNO2 |
| Molecular Weight | 316.15 g/mol |
| IUPAC Name | 2-(3-aminophenyl)-6-bromochromen-4-one |
| Standard InChI | InChI=1S/C15H10BrNO2/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8H,17H2 |
| Standard InChI Key | VBJYDEGMGKDUHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Introduction
2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyrans, specifically chromones. It features a benzopyran structure with an amino group at the 3-position of the phenyl ring and a bromine atom at the 6-position of the benzopyran ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory effects.
Synthesis Methods
The synthesis of 2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one typically involves multi-step reactions. A common synthetic route starts with 3-bromobenzaldehyde, which undergoes condensation with 4-hydroxycoumarin in the presence of a base like potassium carbonate. Further modifications introduce the amino group, often through amination reactions.
| Synthetic Step | Description |
|---|---|
| Starting Materials | 3-Bromobenzaldehyde, 4-hydroxycoumarin |
| Reaction Conditions | Base-catalyzed condensation |
| Product Modification | Introduction of amino group |
Biological Activities and Potential Applications
2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one has been studied for its potential biological activities, including anticancer effects. It is believed to inhibit certain enzymatic activities related to cancer progression. The compound's interaction with specific enzymes and receptors is crucial for understanding its therapeutic potential.
| Biological Activity | Description |
|---|---|
| Anticancer Effects | Inhibition of cancer cell proliferation |
| Anti-inflammatory Effects | Potential modulation of inflammatory pathways |
| Antimicrobial Properties | Not extensively studied for this compound |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one, including variations in substituents and ring structures.
| Compound Name | Key Features | Differences |
|---|---|---|
| 2-(3-Aminophenyl)-4H-chromen-4-one | Lacks bromine atom | Different reactivity and biological activity |
| 6-Bromo-4H-chromen-4-one | Lacks aminophenyl group | Influences chemical properties and applications |
| 2-(3,5-Diaminophenyl)-6-bromo-4H-1-benzopyran-4-one | Additional amino group | Enhanced biological activity potential |
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